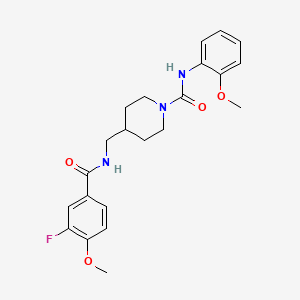

4-((3-氟-4-甲氧基苯甲酰胺)甲基)-N-(2-甲氧基苯基)哌啶-1-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

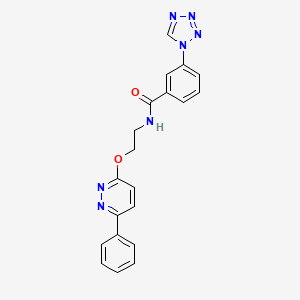

The compound "4-((3-fluoro-4-methoxybenzamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide" is a structurally complex molecule that may be related to the class of compounds known as piperidines, which are often studied for their interactions with various neurotransmitter transporters and receptors. Piperidine derivatives have been explored for their potential as ligands for dopamine receptors, which are implicated in numerous neurological processes and disorders .

Synthesis Analysis

The synthesis of piperidine analogs typically involves the formation of the piperidine ring followed by the introduction of various substituents that confer the desired biological activity. For instance, compounds with substitutions on the benzyl side chain have been synthesized to explore their affinity and selectivity for neurotransmitter transporters . Similarly, modifications to the amide bond and alkyl chain length in related compounds have been shown to affect receptor affinity . Although the exact synthesis of the compound is not detailed in the provided papers, these studies suggest that careful manipulation of the molecular structure can significantly influence the binding properties of piperidine derivatives.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is critical in determining their affinity and selectivity for dopamine receptors. For example, the presence of a carbonyl group in the amide linker has been found to be pivotal for binding selectivity at dopamine D3 receptors (D3Rs), as demonstrated by the reduced affinity of amine-linked analogs . The second extracellular loop of the D3R also plays an important role in binding selectivity . These findings underscore the importance of specific structural features in the design of selective ligands for neurotransmitter receptors.

Chemical Reactions Analysis

The chemical reactivity of piperidine derivatives is influenced by the functional groups attached to the piperidine core. The presence of electron-donating or electron-withdrawing groups can affect the molecule's interaction with biological targets. For instance, the substitution of the benzyl side chain with various groups has been shown to modulate the compound's affinity for different neurotransmitter transporters . The chemical reactivity of such compounds is essential for their potential therapeutic applications, such as in the treatment of cocaine addiction or other conditions related to neurotransmitter function .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, stability, and lipophilicity, are crucial for their biological activity and pharmacokinetic profile. These properties can influence the compound's ability to cross biological membranes, its distribution within the body, and its interaction with the target receptors or transporters. While the specific properties of "4-((3-fluoro-4-methoxybenzamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide" are not detailed in the provided papers, the studies suggest that modifications to the piperidine structure can lead to compounds with high affinity and selectivity for dopamine transporters, which may be beneficial for developing new pharmacotherapeutic agents .

科学研究应用

化学合成和药物开发

具有复杂结构的化合物,例如“4-((3-氟-4-甲氧基苯甲酰胺)甲基)-N-(2-甲氧基苯基)哌啶-1-甲酰胺”,通常作为药物合成的关键中间体或最终产物。酰胺、醚和哌啶等多个官能团的存在表明其潜在的生物活性,使得此类化合物成为药物开发的候选者。这些官能团通常存在于具有药理活性的分子中,包括作用于中枢神经系统 (CNS) 受体的分子或作为酶抑制剂的分子。例如,哌啶环是药物化学中的常见基序,与多种生物靶标的结合有关,表明该化合物可用于治疗应用 (S. Saganuwan, 2017).

先进材料和传感器

苯甲酰胺和甲氧基苯基基团通常参与先进材料的设计,包括荧光染料和传感器。这些基团的特定电子特性,例如它们参与 π-π 相互作用和氢键形成的能力,可用于开发具有特定光学、电子或传感特性的新型材料。虽然文献综述并未揭示该化合物在该领域的直接应用,但类似的结构已用于开发具有独特光物理特性的荧光化学传感器和材料 (P. Roy, 2021).

属性

IUPAC Name |

4-[[(3-fluoro-4-methoxybenzoyl)amino]methyl]-N-(2-methoxyphenyl)piperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26FN3O4/c1-29-19-8-7-16(13-17(19)23)21(27)24-14-15-9-11-26(12-10-15)22(28)25-18-5-3-4-6-20(18)30-2/h3-8,13,15H,9-12,14H2,1-2H3,(H,24,27)(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSLCESZPWSCHCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NCC2CCN(CC2)C(=O)NC3=CC=CC=C3OC)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26FN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(benzo[d]thiazol-2-yl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2552178.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetamide](/img/structure/B2552179.png)

![2-[4-(Chloromethyl)phenoxy]acetamide](/img/structure/B2552183.png)

![2-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]imidazo[1,2-a]pyridine](/img/structure/B2552185.png)

![N-(4-(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)propionamide](/img/structure/B2552189.png)

![benzyl 2-[1,7-dimethyl-9-(3-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2552192.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[3-fluoro-4-(methylsulfanyl)phenyl]amino}acetamide](/img/structure/B2552194.png)

![2-(3,5-difluorobenzyl)-8-(morpholin-4-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2552197.png)

![2-nitro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2552200.png)

![(3R,5S)-5-[(Biphenyl-4-yl)methyl]-3-methylpyrrolidin-2-one](/img/no-structure.png)